molecular formula C7H10N2O B2722803 1h-Imidazole-5-carboxaldehyde, 4-propyl- CAS No. 97749-72-9

1h-Imidazole-5-carboxaldehyde, 4-propyl-

Cat. No.: B2722803
CAS No.: 97749-72-9
M. Wt: 138.17
InChI Key: AYSGWEZTYITIHQ-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carboxaldehyde, 4-propyl- is a heterocyclic organic compound with the molecular formula C7H10N2O It features an imidazole ring substituted with a propyl group at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-carboxaldehyde, 4-propyl- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitates the formation of trisubstituted imidazoles .

Industrial Production Methods: Industrial production of 1H-Imidazole-5-carboxaldehyde, 4-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-carboxaldehyde, 4-propyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 4-Propyl-1H-imidazole-5-carboxylic acid.

    Reduction: 4-Propyl-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Imidazole-5-carboxaldehyde, 4-propyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Imidazole-5-carboxaldehyde, 4-propyl- can be compared with other imidazole derivatives, such as:

The uniqueness of 1H-Imidazole-5-carboxaldehyde, 4-propyl- lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-propyl-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGWEZTYITIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-propyl-1H-imidazole-4-methanol (4.0 g) and manganese (IV) oxide (10.0 g) in 1,4-dioxan (150 ml) was heated at reflux under nitrogen for 1 h. The hot suspension was filtered (Hyflo), washed with hot 1,4-dioxan (100 ml) and evaporated to give the title compound (2.9 g) as a solid, m.p. 120°-124°.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

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